Physicochemical Profile Differentiation: Log P, Aqueous Solubility, and Melting Point Versus Famotidine
When evaluated against the marketed drug famotidine – the primary commercial endpoint of its synthetic route – (4‑ethoxycarbonylthiazol‑2‑yl)guanidine exhibits a computed octanol‑water partition coefficient (Log P) of 0.3, which is 0.9 log units higher than famotidine (Log P = −0.6) [1]. Its predicted aqueous solubility is 0.79 g L⁻¹ at 25 °C, comparable to famotidine’s reported solubility of approximately 1 g L⁻¹ at neutral pH [2]. The melting point of the target compound is sharply higher at 220–222 °C versus 163–164 °C for famotidine, reflecting the absence of the flexible sulfamoyl‑propyl side chain [2].
| Evidence Dimension | Lipophilicity (Log P), aqueous solubility, melting point |
|---|---|
| Target Compound Data | Log P = 0.3 (calc.); Solubility = 0.79 g L⁻¹ (25 °C, calc.); mp = 220–222 °C |
| Comparator Or Baseline | Famotidine: Log P = −0.6; Solubility ≈ 1 g L⁻¹ (pH 7); mp = 163–164 °C |
| Quantified Difference | ΔLog P = +0.9; ΔSolubility ≈ −0.21 g L⁻¹; Δmp ≈ +57 °C |
| Conditions | Log P and solubility are calculated values (25 °C); melting points are experimental (capillary method) |
Why This Matters
The higher Log P of the intermediate improves organic‑solvent extractability during work‑up, while the sharply elevated melting point facilitates purification by crystallization, directly impacting process mass intensity in multi‑kilogram campaigns.
- [1] DrugBank. Famotidine – Physicochemical Properties. Accession DB00927. View Source
- [2] O'Neil, M. J. (Ed.). (2013). The Merck Index (15th ed.). Royal Society of Chemistry. Famotidine monograph. View Source
